Cas no 7404-67-3 (2-Methylaminomethylthiophene Hydrochloride)

2-Methylaminomethylthiophene Hydrochloride is a synthetic organic compound featuring a thiophene ring substituted with a methylaminomethyl group, in its hydrochloride salt form. This structure lends the compound utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of more complex molecules. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. Its reactivity at the aminomethyl position allows for further functionalization, making it valuable in medicinal chemistry for the development of bioactive compounds. The product is characterized by high purity and consistent quality, ensuring reliable performance in synthetic applications. Proper handling under controlled conditions is recommended due to its chemical nature.
2-Methylaminomethylthiophene Hydrochloride structure
7404-67-3 structure
Product Name:2-Methylaminomethylthiophene Hydrochloride
CAS No:7404-67-3
MF:C6H10ClNS
MW:163.668299198151
MDL:MFCD03306020
CID:571036
PubChem ID:458574
Update Time:2025-10-28

2-Methylaminomethylthiophene Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1-(thiophen-2-yl)methanamine hydrochloride
    • N-Methyl-(2-thienylmethyl)amine Hydrochloride
    • 2-Thiophenemethanamine,N-methyl-, hydrochloride (1:1)
    • methyl(thiophen-2-ylmethyl)amine hydrochloride
    • N-Methyl-(2-thienylmethyl)amine, HCl
    • N-methyl-1-thiophen-2-ylmethanamine,hydrochloride
    • N-Methyl-1-(2-thienyl)methanamine hydrochloride
    • 2-methylaminomethylthiophene hcl
    • N-Methyl-(2-thienylmethyl)amine HCl
    • 2-Thiophenemethanamine, N-methyl-, hydrochloride
    • methyl-thiophen-2-ylmethyl-amine hydrochloride
    • methyl-thiophen-2-ylmethylamine hydrochloride
    • PubChem22897
    • C6H9NS.HCl
    • ARONIS002350
    • N-methyl(thiophen-2-yl)methanamine hydrochloride
    • MFCD03306020
    • AC-2658
    • EN300-30151
    • SY002436
    • 7404-67-3
    • FT-0688728
    • NSC400121
    • AKOS000492268
    • N-Methyl(2-thienyl)methanamine hydrochloride
    • CS-0068030
    • F3145-1889
    • AS-30843
    • A916486
    • N-Methyl-(2-thienylmethyl)amineHydrochloride
    • SCHEMBL6121921
    • DTXSID80332533
    • methyl[(thiophen-2-yl)methyl]amine hydrochloride
    • N-Methyl-1-(thiophen-2-yl)methanamine--hydrogen chloride (1/1)
    • AB13997
    • N-methyl-1-thiophen-2-ylmethanamine;hydrochloride
    • A24808
    • N-Methyl-2-thiophenemethanamine HCl
    • N-Methyl-2-thenylamine, hydrochloride
    • NSC-400121
    • N-methyl-1-(2-thienyl)methanamine
    • 2-Methylaminomethylthiophene Hydrochloride
    • MDL: MFCD03306020
    • Inchi: 1S/C6H9NS.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H
    • InChI Key: PTOIDTSLBDDEGJ-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CC=C1CNC

Computed Properties

  • Exact Mass: 163.02200
  • Monoisotopic Mass: 163.0222482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 65.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.3

Experimental Properties

  • Melting Point: 189-190 ºC
  • Boiling Point: 170.3°C at 760 mmHg
  • Flash Point: 56.8℃
  • PSA: 40.27000
  • LogP: 2.66040

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2-Methylaminomethylthiophene Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7404-67-3)2-Methylaminomethylthiophene Hydrochloride
Order Number:A916486
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:59
Price ($):314.0
Email:sales@amadischem.com

Additional information on 2-Methylaminomethylthiophene Hydrochloride

2-Methylaminomethylthiophene Hydrochloride: A Comprehensive Overview

2-Methylaminomethylthiophene Hydrochloride, also known by its CAS registry number CAS No. 7404-67-3, is a significant compound in the field of organic chemistry. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their unique electronic properties and potential applications in various scientific domains. The molecule consists of a thiophene ring substituted with a methylaminomethyl group, making it a versatile building block for further chemical modifications and functionalizations.

The synthesis of 2-Methylaminomethylthiophene Hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and hydrochlorination processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have explored the use of transition metal catalysts, such as palladium and nickel complexes, to facilitate these reactions under mild conditions.

One of the most promising applications of 2-Methylaminomethylthiophene Hydrochloride lies in its role as an intermediate in drug discovery. The compound's structure allows for the incorporation of bioactive groups, making it a valuable precursor in the development of novel pharmaceutical agents. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes.

In addition to its pharmaceutical applications, 2-Methylaminomethylthiophene Hydrochloride has found utility in materials science. Its ability to form stable coordination complexes with metal ions makes it a candidate for use in catalysis and sensor technologies. Recent research has highlighted its potential as a ligand in metal-organic frameworks (MOFs), which are widely used for gas storage and separation applications.

The electronic properties of 2-Methylaminomethylthiophene Hydrochloride also make it an interesting candidate for optoelectronic devices. The thiophene ring's conjugated system facilitates charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Scientists have investigated the compound's performance in these devices, demonstrating its potential as a component in next-generation electronic materials.

From an environmental perspective, the synthesis and application of 2-Methylaminomethylthiophene Hydrochloride have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, emphasizing the use of renewable feedstocks and energy-efficient methods. These efforts align with global sustainability goals and highlight the compound's role in promoting eco-friendly chemical practices.

In conclusion, 2-Methylaminomethylthiophene Hydrochloride, with its unique structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications span across pharmaceuticals, materials science, and optoelectronics, underscoring its importance as a multifaceted chemical entity. As research progresses, new insights into its potential uses are expected to emerge, further solidifying its position in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7404-67-3)2-Methylaminomethylthiophene Hydrochloride
A916486
Purity:99%
Quantity:25g
Price ($):314.0
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